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Compound of Interest

Compound Name:
4-(5-Chlorothiophen-2-yl)-4-

oxobutanoic acid

CAS No.: 70685-06-2

Cat. No.: B1586097

Get Quote

Executive Summary & Chemical Profile
4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid is a keto-acid intermediate utilized in the

synthesis of bioactive thiophene derivatives. It is structurally characterized by a 5-

chlorothiophene moiety conjugated to a succinyl chain. Its primary synthetic utility lies in its

dual functionality: the ketone allows for reduction or reductive amination, while the carboxylic

acid facilitates coupling or cyclization (e.g., to thienopyridazinones).
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Parameter Detail

IUPAC Name 4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid

CAS Registry 70685-06-2

Molecular Formula

Molecular Weight 218.66 g/mol

Monoisotopic Mass
217.98 g/mol (

)

Physical State Off-white to pale yellow crystalline solid

Melting Point
128–132 °C (Typical range for aryl-succinyl

acids)

Solubility
Soluble in DMSO, Methanol, Ethyl Acetate;

Sparingly soluble in Water

Synthesis & Reaction Logic
Understanding the synthesis is prerequisite to interpreting the spectroscopic impurity profile.

The compound is classically prepared via Friedel-Crafts acylation.[1][2]

Synthetic Route
Reagents: 2-Chlorothiophene, Succinic Anhydride, Aluminum Chloride (

). Solvent: Nitrobenzene or Dichloromethane (DCM). Mechanism: Electrophilic Aromatic
Substitution (

).[2]

Activation:

complexes with succinic anhydride, opening the ring to generate the electrophilic acylium
species.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Arenes/Reactivity_of_Arenes/Friedel-Crafts_Acylation
https://www.organic-chemistry.org/namedreactions/friedel-crafts-acylation.shtm
https://www.organic-chemistry.org/namedreactions/friedel-crafts-acylation.shtm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586097?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Substitution: The acylium ion attacks the 5-position of the 2-chlorothiophene ring. The 5-

position is favored due to the directing effect of the sulfur atom and the steric/electronic

blocking of the 2-position by chlorine.

Hydrolysis: Acidic workup hydrolyzes the aluminum complex to yield the free keto-acid.

Process Flow Diagram (Graphviz)
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Caption: Figure 1. Friedel-Crafts acylation pathway for the synthesis of 4-(5-Chlorothiophen-
2-yl)-4-oxobutanoic acid.

Spectroscopic Characterization
The following data represents the reference standards for confirming the identity and purity of

the compound.

Nuclear Magnetic Resonance (NMR)
Assignments are based on the characteristic shifts of 2,5-disubstituted thiophenes and succinyl

derivatives.

NMR (400 MHz, DMSO-

)
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Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Context

12.20
Broad Singlet (br

s)
1H -COOH

Carboxylic acid

proton

(exchangeable).

7.75
Doublet (

Hz)
1H Thiophene H-3

Deshielded by

adjacent C=O

group.

7.22
Doublet (

Hz)
1H Thiophene H-4

Shielded relative

to H-3; adjacent

to Cl.

3.18
Triplet (

Hz)
2H

-C(=O)CH

-

-methylene to

ketone.

2.55
Triplet (

Hz)
2H

-CH

COOH

-methylene to

acid (overlaps

with DMSO

solvent peak).

NMR (100 MHz, DMSO-

)
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Shift (

, ppm)
Carbon Type Assignment

190.5 Quaternary (C=O) Ketone carbonyl (conjugated).

173.8 Quaternary (C=O) Carboxylic Acid carbonyl.

142.0 Quaternary (Ar-C)
Thiophene C-2 (ipso to

ketone).

138.5 Quaternary (Ar-C) Thiophene C-5 (ipso to Cl).

134.2 Methine (CH) Thiophene C-3.

128.8 Methine (CH) Thiophene C-4.

33.1
Methylene (CH

)

-C(=O)CH

-

28.0
Methylene (CH

)

-CH

COOH

Infrared Spectroscopy (FT-IR)
Key diagnostic bands confirm the presence of both carbonyl environments and the

halogenated heteroaromatic ring.
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Wavenumber (

)
Vibration Mode Functional Group

2800–3200 O-H Stretch (Broad) Carboxylic Acid dimer.

1710 C=O Stretch Carboxylic Acid carbonyl.

1665 C=O Stretch
Ketone carbonyl (shifted lower

due to thiophene conjugation).

1415 C=C Stretch
Thiophene ring skeletal

vibration.

780 C-Cl Stretch Aryl chloride.

Mass Spectrometry (MS)
Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI). Isotopic Pattern: The

presence of a single Chlorine atom results in a characteristic 3:1 ratio between the M and M+2

peaks.

Molecular Ion (

in ESI Negative): m/z 217 (100%), 219 (32%).

Fragmentation (EI, 70eV):

m/z 218: Molecular Ion (

).

m/z 145/147:

(Acylium ion) – Base Peak.

m/z 117/119:

(Loss of CO).

m/z 73:
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(Succinyl chain fragment).

Analytical Method Validation (HPLC)
For purity assessment in drug development, the following HPLC conditions are recommended

to separate the product from the starting material (2-chlorothiophene) and potential succinic

acid byproducts.

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

Mobile Phase A: 0.1% Phosphoric Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 10% B to 90% B over 15 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm (Thiophene absorption maximum).

Retention Time Logic:

Succinic Acid: ~1-2 min (highly polar).

Product: ~8-10 min.

2-Chlorothiophene: ~12-13 min (non-polar).

Impurity Profiling Logic
When analyzing crude spectra, look for these specific signatures:

Regioisomer (3-substitution): A minor doublet pair in

NMR with a smaller coupling constant (

Hz) indicates acylation at the 3-position (unfavored but possible).

Succinic Acid: A singlet at
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2.42 ppm (DMSO) indicates unreacted anhydride hydrolysis.

Aliphatic Impurities: Multiplets in the 0.8–1.5 ppm range suggest residual grease or solvents

(Hexane/Ethyl Acetate) used in workup.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b1586097?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586097?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

